N,N',N'-tribenzylbutanediamide

Description

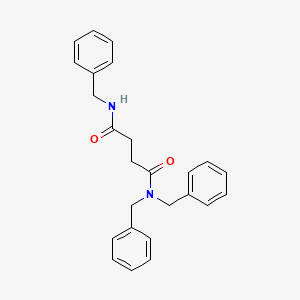

N,N',N'-Tribenzylbutanediamide (C28H28N2O2) is a diamide derivative featuring a butanediamide backbone substituted with three benzyl groups.

Properties

IUPAC Name |

N,N',N'-tribenzylbutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c28-24(26-18-21-10-4-1-5-11-21)16-17-25(29)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15H,16-20H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFZGLVEVWAWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N',N'-Tribenzylbutanediamide is a compound that has garnered interest in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

N,N',N'-Tribenzylbutanediamide is characterized by its unique structure, which consists of a butanediamide backbone with three benzyl groups attached. This structural configuration is critical for its interaction with biological targets.

The biological activity of N,N',N'-tribenzylbutanediamide can be attributed to several mechanisms:

- Polyamine Oxidase Inhibition : Research indicates that similar compounds, such as N,N'-dibenzyl-1,4-diaminobutane, act as substrates for polyamine oxidase (PAO), suggesting that N,N',N'-tribenzylbutanediamide may also inhibit this enzyme. PAO plays a crucial role in the metabolism of polyamines, which are involved in cell proliferation and apoptosis .

- Antimicrobial Activity : Studies have shown that derivatives of butanediamides exhibit antimicrobial properties. The presence of multiple benzyl groups may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action.

- Anticancer Potential : There is growing evidence that compounds with similar structures can interfere with cancer-related pathways, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. Molecular docking studies suggest that these compounds may bind to specific proteins involved in cancer progression .

Pharmacological Effects

The pharmacological profile of N,N',N'-tribenzylbutanediamide includes:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The compound has been investigated for its effectiveness against both bacterial and fungal strains, demonstrating promising results in preliminary assays.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N,N',N'-tribenzylbutanediamide:

Comparison with Similar Compounds

Substituent Variations: Alkyl vs. Aryl Groups

N,N,N',N'-Tetrabutylpentanediamide (C21H42N2O2)

- Structure : Features a pentanediamide backbone with four butyl groups.

- Molecular Weight : 354.57 g/mol, lighter than the tribenzyl derivative due to shorter alkyl chains .

- Properties: Higher hydrophobicity from alkyl chains but lacks aromatic interactions. Likely used as a solvent or ligand in non-polar systems.

N,N'-Dibenzylthiocarbamide (C15H16N2S)

N,N,N',N'-Tetramethylethanediamide (C6H12N2O2)

Backbone Length and Functional Groups

N,N-Dibenzyl-N'-(4-tert-butylphenyl)butanediamide (C28H32N2O2)

N,N,N',N'-Tetrahexylpropanediamide (C27H52N2O2)

Pharmacological and Industrial Relevance

Benzathine Benzylpenicillin (C48H56N6O8S2)

N,N,N′,N′-Tetrabenzyl-N′′-(2,6-difluorobenzoyl)phosphoric Triamide

- Structure : Phosphoric triamide with benzyl and fluorobenzoyl groups.

- Applications : Used in coordination chemistry; fluorine atoms enhance electronegativity for metal binding .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.